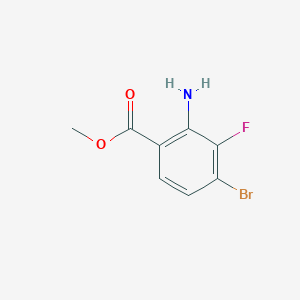

Methyl 2-amino-4-bromo-3-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-4-bromo-3-fluorobenzoate is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 .

Physical And Chemical Properties Analysis

Methyl 2-amino-4-bromo-3-fluorobenzoate has a predicted density of 1.653±0.06 g/cm3 and a predicted boiling point of 313.2±42.0 °C .Wissenschaftliche Forschungsanwendungen

Photochromic Materials and Smart Devices

Methyl 2-amino-4-bromo-3-fluorobenzoate belongs to the azobenzene family, known for its photochromic behavior. These compounds can switch between two isomeric forms (trans and cis) upon exposure to light. Researchers have explored their use in smart materials, such as light-responsive coatings, optical switches, and data storage devices .

Drug Delivery Systems

The unique photoisomerization properties of azobenzenes can be harnessed for controlled drug release. By incorporating Methyl 2-amino-4-bromo-3-fluorobenzoate into drug carriers, scientists can design systems that release therapeutic agents in response to specific wavelengths of light. This approach allows precise spatiotemporal control over drug delivery .

Molecular Sensors

Azobenzenes are excellent candidates for molecular sensors due to their rapid and reversible photoisomerization. Researchers have explored their use in detecting environmental changes, such as pH, temperature, and solvent polarity. Methyl 2-amino-4-bromo-3-fluorobenzoate could serve as a building block for such sensors .

Photomechanical Actuators

Materials that undergo mechanical motion upon light exposure are valuable for applications like micro-robotics and artificial muscles. Methyl 2-amino-4-bromo-3-fluorobenzoate, when incorporated into suitable matrices, could contribute to photomechanical actuators that respond to light-induced structural changes .

Organic Electronics

Azobenzenes have been investigated for their potential in organic electronic devices. By modifying their structure, researchers aim to enhance their photoconductivity, making them useful in photovoltaics, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

Materials for Optical Data Storage

The reversible photoisomerization of azobenzenes allows for information storage. Researchers have explored their use in optical memory devices. Methyl 2-amino-4-bromo-3-fluorobenzoate could contribute to the development of rewritable optical storage materials .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 2-amino-4-bromo-3-fluorobenzoate is an organic compound that is primarily used as an intermediate in the synthesis of high-performance polymer materials . The primary targets of this compound are the monomers that are used in the creation of these polymers .

Mode of Action

The compound interacts with its targets through a series of chemical reactions, including fluorination, bromination, and amination of benzoic acid methyl ester . These reactions result in the formation of Methyl 2-amino-4-bromo-3-fluorobenzoate .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of new polymers, which are often used to create materials that are resistant to wear and tear, high temperatures, and high pressure .

Result of Action

The primary result of the action of Methyl 2-amino-4-bromo-3-fluorobenzoate is the synthesis of high-performance polymer materials . These materials are often used in environments that require resistance to wear and tear, high temperatures, and high pressure .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-bromo-3-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJPKZVETCGEEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)

![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)

![tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2402432.png)